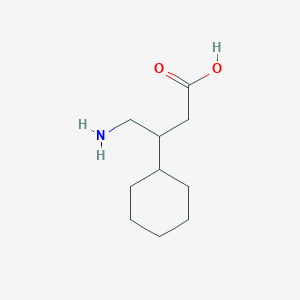

4-Amino-3-cyclohexylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

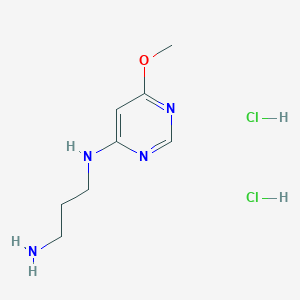

4-Amino-3-cyclohexylbutanoic acid is a chemical compound with the molecular weight of 221.73 . It is available in the form of a powder .

Synthesis Analysis

The synthesis of amino acids can be achieved in the laboratory using various reactions . One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3 . The amidomalonate synthesis is another method for the preparation of α-amino acids . This reaction begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by S N 2 alkylation with a primary alkyl halide .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions. For example, they can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances . Most amino acids are tasteless, but some can be sweet or bitter . Amino acids have a high melting point (200-300°C) due to their ionic property . They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Scientific Research Applications

Synthesis and Structural Analysis

4-Amino-3-cyclohexylbutanoic acid and its derivatives have been the focus of various synthesis processes. For instance, ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid was synthesized, leading to the formation of ethyl ester of 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylic acid, an important intermediary for related compounds (Григорян et al., 2011).

Studies in Biological Chemistry

In biological chemistry, substituted 4-aminobutanoic acids were investigated as substrates for gamma-aminobutyric acid aminotransferase, a key enzyme in neurotransmitter degradation. This research provides insights into the enzyme's function and potential applications in neurochemistry (Silverman & Levy, 1981).

Pharmacological Activity

The pharmacological activities of various derivatives of 4-amino-3-cyclohexylbutanoic acid have been a subject of interest. For example, the molecule 4-amino-3-phenylbutanoic acid and its tetrazole-containing derivatives were studied for their potential applications in pharmacology (Putis et al., 2008).

Quantum Chemical Computations

The compound has also been examined through quantum chemical computations, molecular docking, and density functional theory (DFT) calculations. This includes analysis of vibrational spectra and other atomic properties, which can provide valuable insights for drug design and synthesis (Charanya et al., 2020).

Safety and Hazards

The safety information for 4-Amino-3-cyclohexylbutanoic acid indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-amino-3-cyclohexylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWRXQGSKBKNDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)

![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)

![4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2370402.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370413.png)

![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2370414.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)